molecular formula C13H12FNO3 B4509252 N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide

N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide

Cat. No.: B4509252
M. Wt: 249.24 g/mol
InChI Key: WKZQOBOETQIGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a fluorophenoxy group and an ethyl chain, which are attached to the furan ring via a carboxamide linkage. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c14-10-3-5-11(6-4-10)17-9-7-15-13(16)12-2-1-8-18-12/h1-6,8H,7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZQOBOETQIGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and fluorophenoxy group contribute to its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide can be compared with other furan carboxamides such as fenfuram, furcarbanil, and methfuroxam. These compounds share a similar furan ring structure but differ in their substituents, which influence their biological activities and applications . For example, fenfuram is known for its fungicidal properties, while methfuroxam has broader antimicrobial activity. The unique combination of the fluorophenoxy group and ethyl chain in this compound contributes to its distinct pharmacological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4-fluorophenoxy)ethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.